2-Bromobenzaldehyde (4-chloro-1-phthalazinyl)hydrazone
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Overview
Description
Preparation Methods
The synthesis of 2-Bromobenzaldehyde (4-chloro-1-phthalazinyl)hydrazone typically involves the reaction of 2-bromobenzaldehyde with 4-chloro-1-phthalazinylhydrazine under specific conditions. The reaction is usually carried out in an organic solvent, such as ethanol or methanol, at a controlled temperature to ensure the formation of the desired hydrazone . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
2-Bromobenzaldehyde (4-chloro-1-phthalazinyl)hydrazone can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oximes or other oxidized derivatives.
Reduction: Reduction reactions can convert the hydrazone group into amines or other reduced forms.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-Bromobenzaldehyde (4-chloro-1-phthalazinyl)hydrazone has several scientific research applications:
Biology: The compound can be used in biochemical assays to study enzyme activities and interactions with biological molecules.
Mechanism of Action
The mechanism of action of 2-Bromobenzaldehyde (4-chloro-1-phthalazinyl)hydrazone involves its interaction with specific molecular targets, such as enzymes or receptors. The hydrazone group can form stable complexes with metal ions or other biomolecules, affecting their function and activity . The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
2-Bromobenzaldehyde (4-chloro-1-phthalazinyl)hydrazone can be compared with other similar compounds, such as:
2-Bromobenzaldehyde: A simpler compound with similar reactivity but lacking the phthalazinylhydrazone group.
4-Chloro-1-phthalazinylhydrazine: Another related compound that can be used as a precursor in the synthesis of hydrazones.
Properties
Molecular Formula |
C15H10BrClN4 |
---|---|
Molecular Weight |
361.62 g/mol |
IUPAC Name |
N-[(E)-(2-bromophenyl)methylideneamino]-4-chlorophthalazin-1-amine |
InChI |
InChI=1S/C15H10BrClN4/c16-13-8-4-1-5-10(13)9-18-20-15-12-7-3-2-6-11(12)14(17)19-21-15/h1-9H,(H,20,21)/b18-9+ |
InChI Key |
JFTDEIWIWOAZIM-GIJQJNRQSA-N |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=N/NC2=NN=C(C3=CC=CC=C32)Cl)Br |
Canonical SMILES |
C1=CC=C(C(=C1)C=NNC2=NN=C(C3=CC=CC=C32)Cl)Br |
Origin of Product |
United States |
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